High-Affinity Choline Transport: Diethylcholine vs. Choline — 3-Fold Difference in Apparent Affinity with Equal Vmax
In a direct head-to-head comparison using S20F3 cholinergic neuroblastoma cells, diethylcholine and choline were examined for high-affinity transport kinetics. The transport system had a greater apparent affinity (lower Km) for choline than for diethylcholine by approximately 3-fold, but maximal transport velocities (Vmax) were about equal. Each compound competitively inhibited the other's high-affinity transport [1].
| Evidence Dimension | High-affinity choline transport kinetics (Km and Vmax) |
|---|---|
| Target Compound Data | Diethylcholine: Km (high affinity) < 1 × 10⁻⁶ M; Vmax approximately equal to choline; linear transport for first 10 min |
| Comparator Or Baseline | Choline: Km (high affinity) ~3-fold lower (greater affinity) than diethylcholine; Vmax approximately equal; linear transport for first 20 min |
| Quantified Difference | Apparent affinity: choline > diethylcholine (3-fold difference in Km); Vmax: approximately equal; Transport linearity duration: choline 20 min vs. diethylcholine 10 min |
| Conditions | Cholinergic clone S20F3 of mouse neuroblastoma cells; temperature-dependent at concentrations < 1 × 10⁻⁵ M; hemicholinium (1 × 10⁻⁵ M) slightly inhibited high-affinity choline transport but triethylcholine (1 × 10⁻⁶–1 × 10⁻⁴ M) did not |
Why This Matters
The equal Vmax combined with reduced affinity means diethylcholine saturates the choline transporter at the same maximal rate as the endogenous substrate but requires higher concentrations, enabling researchers to titrate cholinergic uptake without fully blocking transport — a pharmacological window unavailable with choline itself.
- [1] Matthews RT, Chiou CY. Choline and diethylcholine transport into a cholinergic clone of neuroblastoma cells. Biochemical Pharmacology. 1979;28:405-409. doi:10.1016/0006-2952(79)90106-0. View Source
